molecular formula C15H12N2O B6467554 7-[(pyridin-3-yl)methoxy]quinoline CAS No. 2640977-26-8

7-[(pyridin-3-yl)methoxy]quinoline

Cat. No.: B6467554
CAS No.: 2640977-26-8
M. Wt: 236.27 g/mol
InChI Key: SJOLXLSODPQBFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(Pyridin-3-yl)methoxy]quinoline is a heterocyclic compound that features a quinoline core structure with a pyridin-3-ylmethoxy substituent at the 7-position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(pyridin-3-yl)methoxy]quinoline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-[(Pyridin-3-yl)methoxy]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[(pyridin-3-yl)methoxy]quinoline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(Pyridin-3-yl)methoxy]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

7-(pyridin-3-ylmethoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-3-12(10-16-7-1)11-18-14-6-5-13-4-2-8-17-15(13)9-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJOLXLSODPQBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)OCC3=CN=CC=C3)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.